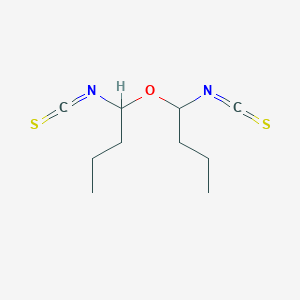
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane is a chemical compound characterized by the presence of isothiocyanate functional groups Isothiocyanates are known for their biological activity and are commonly found in natural products derived from cruciferous vegetables
Méthodes De Préparation
The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane typically involves the reaction of butylamine with carbon disulfide and chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then treated with an oxidizing agent to yield the desired isothiocyanate compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane involves the interaction of its isothiocyanate groups with cellular proteins. The compound can modify cysteine residues in proteins, leading to the disruption of protein function and induction of cellular stress responses. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis through the activation of stress response pathways and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane can be compared with other isothiocyanate compounds such as:
Sulforaphane: Found in broccoli, known for its chemopreventive properties.
Phenethyl isothiocyanate: Found in watercress, studied for its anticancer activity.
Benzyl isothiocyanate: Found in mustard, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other isothiocyanates.
Propriétés
Numéro CAS |
113815-89-7 |
|---|---|
Formule moléculaire |
C10H16N2OS2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-isothiocyanato-1-(1-isothiocyanatobutoxy)butane |
InChI |
InChI=1S/C10H16N2OS2/c1-3-5-9(11-7-14)13-10(6-4-2)12-8-15/h9-10H,3-6H2,1-2H3 |
Clé InChI |
GKWHRVHJXOXJHW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N=C=S)OC(CCC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
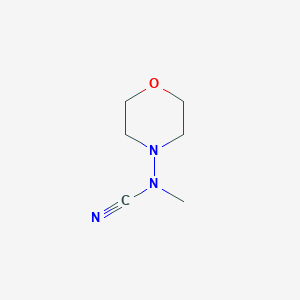

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
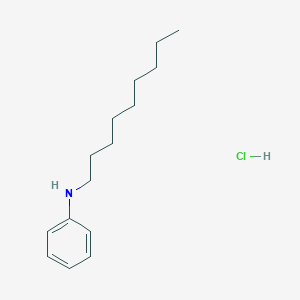
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
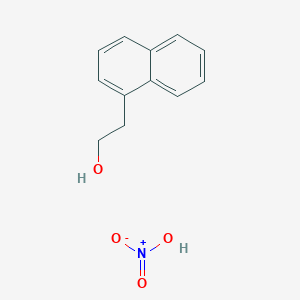
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
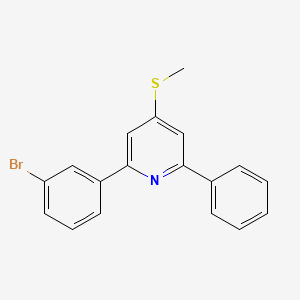
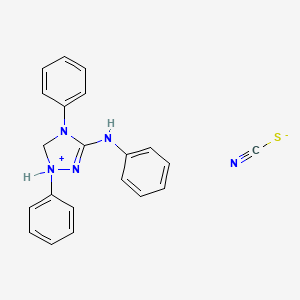

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
